molecular formula C9H5BrClNO2S B8772684 7-Bromoisoquinoline-5-sulfonyl chloride

7-Bromoisoquinoline-5-sulfonyl chloride

Cat. No. B8772684
M. Wt: 306.56 g/mol
InChI Key: LCZNGDSZOFTPKP-UHFFFAOYSA-N
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Patent
US07414063B2

Procedure details

7-Bromo-isoquinoline (22.7 g, 109 mmol) is added to a stirred chlorosulfonic acid (230 mL) solution and the resultant mixture is heated at 150° C. under nitrogen for 22 hours. The solution is cooled to ambient temperature and poured very slowly into ice (2 Kg) cooled in a −10° C. bath. While cold, the mixture is adjusted to pH ˜10 with powered Na2CO3 (ca. 200 g) and 5N NaOH. The mixture is extracted with dichloromethane (1 L×2). The combined organic layers are dried over Na2SO4, filtered and concentrated in vacuo to give 16.3 g (crude yield 49%) of 7-bromo-isoquinoline-5-sulfonyl chloride as a tan solid.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].[Cl:20][S:21](O)(=[O:23])=[O:22]>>[Br:1][C:2]1[CH:3]=[C:4]([S:21]([Cl:20])(=[O:23])=[O:22])[C:5]2[CH:6]=[CH:7][N:8]=[CH:9][C:10]=2[CH:11]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
BrC1=CC=C2C=CN=CC2=C1
Name
Quantity
230 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a −10° C. bath
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane (1 L×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2C=CN=CC2C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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